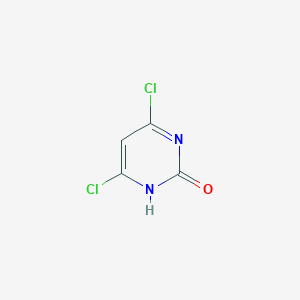

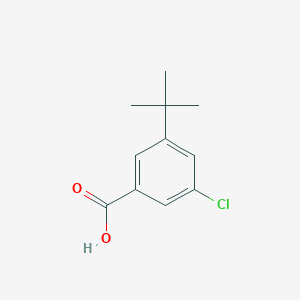

4,6-Dichloropyrimidin-2(1h)-one

Overview

Description

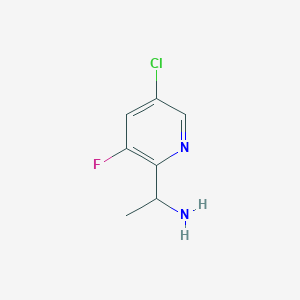

4,6-Dichloropyrimidin-2(1h)-one is a chemical compound that is used in the production of sulfonylurea herbicides .

Synthesis Analysis

The synthesis of 4,6-Dichloropyrimidin-2(1h)-one involves several steps. In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis process involved the reaction of 4,6-dichloropyrimidine-2,5-diamine hydrochloride with substituted anilines in n-Butanol .Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyrimidin-2(1h)-one has been determined by various methods including electron diffraction and ab initio calculations . The structure is stabilized by intermolecular hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloropyrimidin-2(1h)-one are complex and involve multiple steps. For instance, the reaction of 4,6-dichloropyrimidine-2,5-diamine hydrochloride with hydrazine hydrate and triethylamine in the presence of alcohol results in the formation of 2-amino-4,6-dichloropyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloropyrimidin-2(1h)-one include a molecular formula of CHClN, an average mass of 148.978 Da, and a monoisotopic mass of 147.959503 Da . One of the derivatives, 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, is a white solid with a melting point of 304–305 °C .Scientific Research Applications

FGFR Inhibition in Cancer Therapy

4,6-Dichloropyrimidin-2(1H)-one derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, including breast, lung, prostate, bladder, and liver cancer. Compound 4h, for instance, exhibits remarkable FGFR inhibitory activity, making it a promising lead compound for further optimization .

Antifibrotic Agents

Researchers have explored the antifibrotic potential of 4,6-dichloropyrimidin-2(1H)-one derivatives. Some compounds within this class exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. Notably, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising activity against fibrosis .

Synthesis of Novel Derivatives

Researchers have employed structure-based design strategies to create novel 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. By retaining the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder, they have successfully developed compounds with potential therapeutic applications .

Synthetic Strategies

Researchers have systematically investigated synthetic methods for obtaining 1H-pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with 4,6-dichloropyrimidin-2(1H)-one. These methods involve assembling the pyrazolopyridine system, and their advantages and limitations have been considered .

Drug Development Prospects

Given the promising properties of 4,6-dichloropyrimidin-2(1H)-one derivatives, ongoing research aims to optimize their structures and explore their therapeutic potential. These compounds hold promise as lead candidates for drug development in various fields.

Safety and Hazards

The safety data sheet for a related compound, 2,6-Diamino-4-chloropyrimidine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The future directions for the research and development of 4,6-Dichloropyrimidin-2(1h)-one and its derivatives are promising. For instance, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide has shown improved antifungal activity compared to pyrimethanil against S. sclerotiorum and F. oxysporum . This lays the foundation for the development of novel herbicide safeners and fungicides .

Mechanism of Action

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

Compounds with similar structures have been shown to inhibit fgfrs . They bind to the receptor, inhibiting its activation and subsequent downstream signaling .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

properties

IUPAC Name |

4,6-dichloro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUDLRFOGLVNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286423 | |

| Record name | 4,6-dichloropyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6297-80-9 | |

| Record name | 6297-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloropyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3024579.png)

![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)